molecular formula C18H19ClN2O3 B3946368 3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide

3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide

Cat. No.: B3946368
M. Wt: 346.8 g/mol
InChI Key: XUOOWKOOBBLBRU-UHFFFAOYSA-N
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Description

3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoindoline Core: This step involves the cyclization of a suitable precursor to form the isoindoline ring system.

    Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: Coupling of the isoindoline derivative with 2-methylphenylpropanamide under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoindoline ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a range of substituted isoindoline compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Isoindoline derivatives are often studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: The compound and its derivatives may be investigated for their potential as therapeutic agents in the treatment of various diseases.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide would depend on its specific biological target. Generally, isoindoline derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity and leading to the desired biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-phenylpropanamide
  • 3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(4-methylphenyl)propanamide

Uniqueness

The uniqueness of 3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methylphenyl group may impart unique steric and electronic properties, differentiating it from other similar compounds.

Properties

IUPAC Name

3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-11-4-2-3-5-15(11)20-16(22)8-9-21-17(23)13-7-6-12(19)10-14(13)18(21)24/h2-6,13-14H,7-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOOWKOOBBLBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(5-Chloro-1,3-dioxo-2,3,3A,4,7,7A-hexahydro-1H-isoindol-2-YL)-N-(2-methylphenyl)propanamide

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